![molecular formula C24H21N3O3 B2524938 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 906149-50-6](/img/structure/B2524938.png)

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

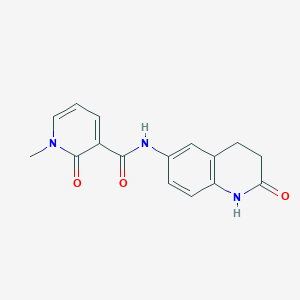

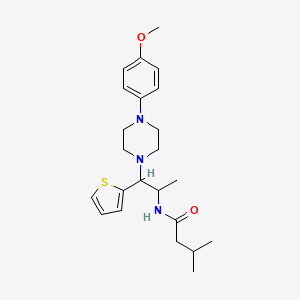

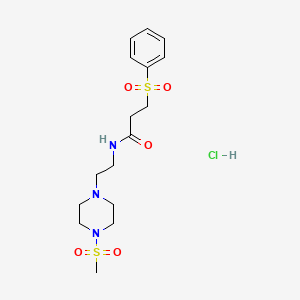

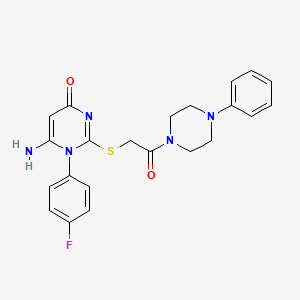

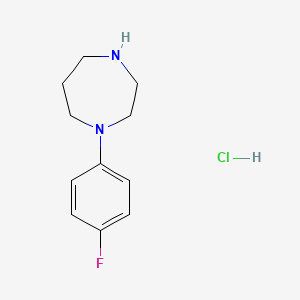

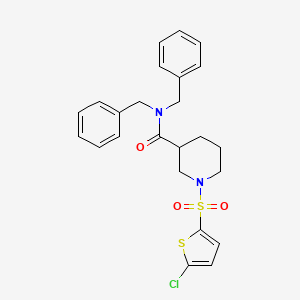

The compound 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions. For instance, the synthesis of related compounds has been reported through various methods. One such method includes the reaction of methyl anthranilate with aryl-oxadiazolines to produce N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides . Another method involves the condensation of ethyl acetoacetate with aldehydes and ammonia, followed by a series of reactions to yield bis-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)carboxamides . Although these methods do not directly describe the synthesis of 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, they provide insight into the possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed using various spectroscopic techniques. For example, the structure of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data . Similarly, the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was confirmed by 1H NMR and MS spectrum . These techniques would also be applicable in analyzing the molecular structure of 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. The title compound in paper was synthesized by reacting a quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas. This suggests that similar functional group transformations could be applied to synthesize the target compound. Additionally, the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid involved hydroxymethylation, chlorination, etherification, and hydrolysis , indicating that these reactions could be relevant in modifying the quinazoline core of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of methoxy, amide, and sulfonamide groups can affect the solubility, melting point, and reactivity of these compounds. While the specific properties of 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide are not detailed in the provided papers, the reported properties of similar compounds can provide a basis for predicting its behavior. For instance, the total yield of the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was 29.2% , and the improved synthetic route for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid resulted in a total yield of 47.5% , which may give an indication of the expected yield for the target compound's synthesis.

Applications De Recherche Scientifique

Antihypertensive and Diuretic Potential

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and its derivatives have been studied for their potential as diuretic and antihypertensive agents. In a study by Rahman et al. (2014), a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic activities in rats (Rahman et al., 2014).

Antimicrobial Activity

Novel quinazolinone derivatives, including those related to 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, have been synthesized and their antimicrobial activities evaluated. In a study by Habib et al. (2013), these compounds showed significant activity against various microorganisms, suggesting their potential use in combating microbial infections (Habib et al., 2013).

Cancer Treatment and EGFR Inhibition

Quinazolinone derivatives have shown promise as epidermal growth factor receptor (EGFR) inhibitors with potential use in cancer treatment. Zhang et al. (2021) designed and synthesized a set of 3-methylquniazolinone derivatives, finding that some compounds exhibited significant inhibitory effects against EGFRwt-TK and various tumor cells (Zhang et al., 2021).

Synthesis and Structural Analysis

The compound and its derivatives have also been a focus in the field of synthetic chemistry. Gromachevskava et al. (2020) explored the reaction of substituted 4,4-diphenyl-3,4(1,4)-dihydroquinazolines with various alkylating agents, contributing to the understanding of the molecular structure and reactivity of these compounds (Gromachevskava et al., 2020).

Tubulin Polymerization Inhibition

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound structurally related to 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, has been identified as a tubulin polymerization inhibitor. Minegishi et al. (2015) found that this compound exhibited antiproliferative activity toward human cancer cells, suggesting its potential application in cancer therapy (Minegishi et al., 2015).

Safety And Hazards

This involves studying the potential dangers associated with the compound. It includes toxicity, flammability, and environmental impact.

Orientations Futures

This involves predicting or suggesting future areas of study or applications of the compound.

I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide”, feel free to ask!

Propriétés

IUPAC Name |

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-15-14-18(27-16(2)25-22-7-5-4-6-20(22)24(27)29)10-13-21(15)26-23(28)17-8-11-19(30-3)12-9-17/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXBKMABKOQUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)

![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)